![molecular formula C8H13Br B15278948 Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane: is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of norbornene derivatives under controlled conditions. The reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azido, thioether, or ether derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[22
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological activity and to develop new bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane can be used in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane involves its ability to undergo various chemical transformations, allowing it to interact with different molecular targets. The bromomethyl group is particularly reactive, enabling the compound to participate in nucleophilic substitution reactions, which can modify biological molecules or materials.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without the bromomethyl group.
Norbornene: A related bicyclic compound with a double bond.
Bicyclo[2.2.1]heptane-2-carboxylic acid: A derivative with a carboxyl group instead of a bromomethyl group.
Uniqueness: Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C8H13Br |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2/t6-,7+,8+/m0/s1 |
Clé InChI |
CKZCOAFUOGZKIA-XLPZGREQSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1C[C@@H]2CBr |
SMILES canonique |
C1CC2CC1CC2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
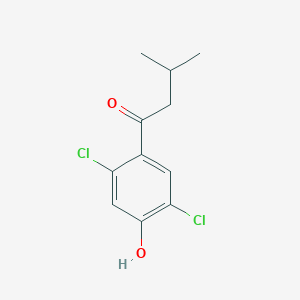
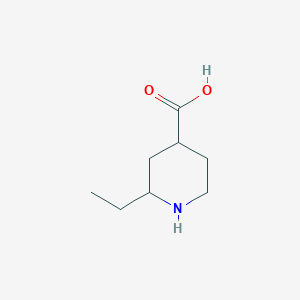
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
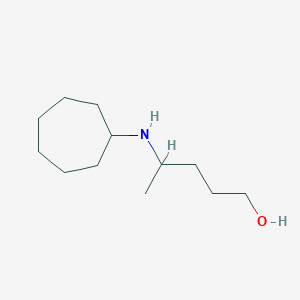
![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
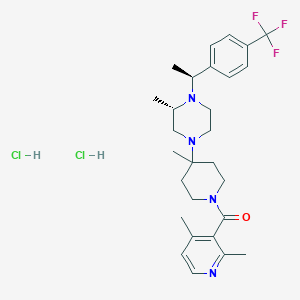
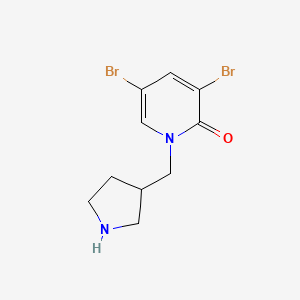
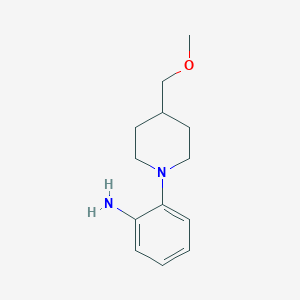
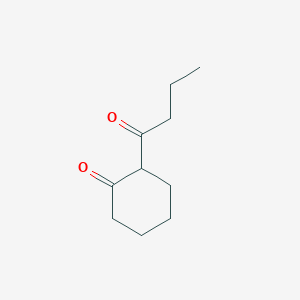
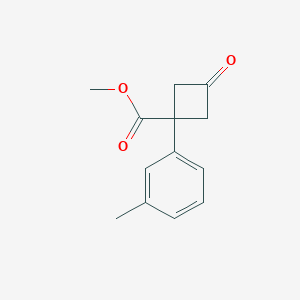
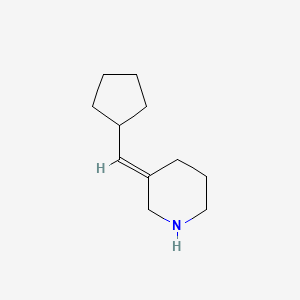
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
